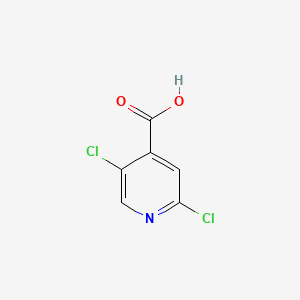

2,5-Dichloroisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOVTTQVBDEYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371117 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-26-9 | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88912-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloroisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,5-Dichloroisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2,5-dichloroisonicotinic acid, a key building block in modern medicinal chemistry. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

This compound, identified by the CAS number 88912-26-9 , is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, offers a unique combination of reactivity and stability. The presence of chlorine atoms enhances its utility in various coupling reactions, making it an excellent scaffold for creating diverse molecular libraries.[1] This guide will delve into the core aspects of this compound, from its fundamental properties to its synthesis and critical role in the development of novel therapeutics.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation.

| Property | Value |

| CAS Number | 88912-26-9 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | Off-white to yellow crystalline powder[1] |

| Purity | ≥ 95% (HPLC)[1] |

| Storage Conditions | Store at 0-8°C[1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the oxidation of a suitable precursor, 2,5-dichloro-4-methylpyridine. This method is favored for its reliability and scalability.

Oxidation of 2,5-Dichloro-4-methylpyridine

The core of this synthesis is the selective oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation requires a strong oxidizing agent that can withstand the relatively harsh reaction conditions needed to oxidize an alkyl group on an electron-deficient pyridine ring.

Experimental Protocol:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer. The flask is charged with 2,5-dichloro-4-methylpyridine and a suitable solvent, such as a mixture of water and pyridine.

-

Oxidant Preparation: In a separate beaker, a solution of potassium permanganate (KMnO₄) in water is prepared.

-

Reaction Execution: The solution of 2,5-dichloro-4-methylpyridine is heated to reflux. The aqueous solution of potassium permanganate is then added dropwise via the dropping funnel over several hours.

-

Expertise & Experience: The slow, portion-wise addition of the oxidant is crucial to control the exothermic reaction and prevent the formation of byproducts. The use of a co-solvent like pyridine can improve the solubility of the starting material and facilitate a more homogenous reaction mixture.

-

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature, and the brown precipitate of manganese dioxide (MnO₂) is removed by filtration.

-

The filtrate is then acidified with concentrated hydrochloric acid (HCl) to a pH of 2-3.

-

The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Trustworthiness: The formation of a precipitate upon acidification is a key indicator of successful product formation. The pH adjustment is a critical step to ensure the protonation of the carboxylate and minimize product loss in the aqueous phase.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a high-purity product.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Key Intermediate in Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors that compete with ATP for binding to the kinase active site are a major class of targeted cancer therapies.[2] The this compound scaffold is frequently incorporated into these inhibitors.

-

Mechanistic Insight: The pyridine nitrogen of the isonicotinic acid moiety can form a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction for many ATP-competitive inhibitors. The chlorine substituents at the 2- and 5-positions serve as handles for further chemical modifications, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. These modifications can be achieved through nucleophilic aromatic substitution or cross-coupling reactions.

Logical Relationship Diagram:

Caption: Role of this compound in kinase inhibitor design.

Broader Applications in Medicinal Chemistry

Beyond kinase inhibitors, this compound serves as a precursor for a variety of other therapeutic agents, including those with potential anti-cancer and antibiotic properties.[1] Its derivatives are also explored in agricultural chemistry for the development of herbicides and pesticides.[1]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advised to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its robust synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its properties, a practical and reliable synthesis protocol, and insights into its critical role in the design of targeted therapeutics.

References

-

Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979. [Link]

Sources

2,5-Dichloroisonicotinic acid chemical properties

An In-Depth Technical Guide to 2,5-Dichloroisonicotinic Acid: Properties, Applications, and Experimental Considerations

Introduction

This compound is a halogenated pyridine derivative that has emerged as a pivotal building block in modern synthetic chemistry.[1] Characterized by a pyridine ring substituted with two chlorine atoms and a carboxylic acid group at the 4-position, this compound's unique electronic and structural features make it a highly versatile intermediate. The presence of electron-withdrawing chlorine atoms significantly influences the reactivity of the pyridine ring, enhancing its utility in the synthesis of complex molecules.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers in pharmaceuticals, agrochemicals, and materials science.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling, storage, and application in various synthetic protocols.

| Property | Value |

| CAS Number | 88912-26-9[1][2][3] |

| Molecular Formula | C₆H₃Cl₂NO₂[1][2] |

| Molecular Weight | 192.00 g/mol [1][2] |

| Appearance | Off-white to yellow crystalline powder[2] |

| Density | 1.612 g/cm³ |

| Boiling Point | 406.014 °C at 760 mmHg |

| Refractive Index | 1.606 |

| Purity | ≥ 95% (HPLC)[2] |

| Storage Conditions | Store at 0-8°C[2] |

Molecular Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional components: the pyridine ring, the two chlorine substituents, and the carboxylic acid group.

Caption: 2D structure of this compound.

The nitrogen atom and the two chlorine atoms act as strong electron-withdrawing groups, rendering the pyridine ring electron-deficient. This electronic characteristic is central to its utility, making the chlorine atoms susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups onto the pyridine core. The carboxylic acid moiety at the 4-position provides a handle for standard transformations such as esterification, amidation, and reduction, further expanding its synthetic potential.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the molecule. The carbon atom of the carboxylic acid group will appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically around 1700 cm⁻¹. A broad O-H stretching band is also expected. For related compounds, a broad and intense absorption in the 1500-800 cm⁻¹ region has been attributed to the vibrations of strong hydrogen bonds.[4]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Synthetic Pathways

One common method for the synthesis of this compound involves the reaction of 2,5-dichloropyridine with carbon dioxide.[5] While detailed experimental procedures for this specific transformation are proprietary, related dichlorinated isonicotinic acids can be synthesized from more readily available precursors. For instance, the isomeric 2,6-dichloroisonicotinic acid can be prepared from citrazinic acid by heating with phosphoryl chloride in the presence of a phase transfer catalyst like tetraethylammonium chloride.[6] This type of reaction highlights a general strategy for converting hydroxylated pyridines into their chlorinated counterparts.[6]

Key Applications in Research and Development

The unique chemical architecture of this compound makes it an invaluable intermediate in several high-value applications.

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents.[2] Its structure is incorporated into molecules designed as anti-cancer agents and antibiotics, where the substituted pyridine core can play a role in binding to biological targets.[2]

-

Agrochemical Chemistry: In the agricultural sector, this compound is used to formulate advanced herbicides and fungicides.[2] The derivatives often exhibit potent biological activity, contributing to effective crop protection and weed management.[2]

-

Material Science: Researchers are exploring its use in the creation of specialty polymers and coatings.[2] The rigid, functionalized aromatic core can impart desirable properties such as thermal stability and chemical resistance to materials.[2]

-

Biochemical Research: It is also employed as a reagent in various biochemical assays, aiding in the study of biological pathways and enzyme interactions.[2]

Safety, Handling, and Storage

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that causes skin and serious eye irritation.[7]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]

-

Wash hands thoroughly after handling.[7]

First Aid Measures:

-

Skin Contact: Wash off with plenty of water. If irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[7]

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[7]

Storage:

-

Store in a tightly closed container in a cool, dry place, as recommended at 0-8°C.[2]

Experimental Protocol: Synthesis of an Amide Derivative

This section outlines a representative protocol for the conversion of this compound to an amide derivative, illustrating its utility as a synthetic intermediate.

Caption: General workflow for amide synthesis.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, dissolve this compound (1 equivalent) and a peptide coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Base Addition: To the solution, add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), and stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final amide.

Conclusion

This compound is a high-value chemical intermediate with a diverse range of applications. Its distinct reactivity, stemming from the dichloro-substituted pyridine core, provides a robust platform for the synthesis of complex molecular architectures. For scientists and researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of its chemical properties, handling requirements, and synthetic potential is essential for leveraging this versatile compound to its fullest extent.

References

-

Letopharm Limited. (n.d.). This compound| CAS:#88912-26-9. Retrieved from [Link]

-

Safety data sheet. (2022). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

-

India Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-dichloroisonicotinic acid, 2-(p-iodophenyl)hydrazide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2013). Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. CAS 88912-26-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. Spectroscopic and structural investigation of 2,5-dicarboxy-1-methylpyridinium inner salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

2,5-Dichloroisonicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,5-Dichloroisonicotinic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, stands as a pivotal heterocyclic building block in modern chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a wide array of high-value compounds.[1][2][3] The specific arrangement of its functional groups—two reactive chlorine atoms and a carboxylic acid on a pyridine scaffold—offers a versatile platform for derivatization. This unique structure is leveraged in the development of novel pharmaceuticals, particularly anti-cancer agents and antibiotics, as well as advanced agrochemicals like herbicides and fungicides.[1][4]

The synthetic challenge lies in the precise installation of three distinct substituents onto the pyridine ring with absolute regiochemical control. This guide provides a comprehensive exploration of the most reliable and field-proven synthetic pathway to this molecule, grounded in the principles of modern organometallic chemistry. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss alternative conceptual strategies for a complete scientific overview.

Part 1: The Core Synthesis Pathway via Directed ortho-Metalation (DoM)

The most efficient and selective route to this compound relies on the carboxylation of 2,5-dichloropyridine. This transformation is masterfully achieved through a Directed ortho-Metalation (DoM) strategy, a cornerstone of modern synthetic methodology for the functionalization of aromatic and heteroaromatic rings.

The Causality Behind the Experimental Design

The logic of this pathway hinges on the ability of the pyridine nitrogen and the existing chloro substituents to direct a strong organolithium base to deprotonate the C4 position with high fidelity.

-

Directing Group Power : The pyridine nitrogen atom is a powerful directing group for metalation. It coordinates to the lithium cation of the n-butyllithium, lowering the kinetic barrier for deprotonation at the adjacent C2 and C6 positions.

-

Halogen as a Directing Group : Chlorine atoms also serve as effective, albeit weaker, directing groups. More importantly, their strong inductive electron-withdrawing effect increases the acidity of the ring protons, making deprotonation more favorable.

-

Synergistic Activation for C4 Lithiation : In 2,5-dichloropyridine, the C4 position is flanked by the C5-chloro group and is two bonds away from the C2-chloro group. While the C6 position is adjacent to the nitrogen, the C4 position is the most activated site for deprotonation due to the combined inductive effects of both chlorine atoms. The use of a potent ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) is crucial; it chelates the lithium ion, breaking up n-butyllithium aggregates and increasing its basicity, thereby enabling the deprotonation of the kinetically favored C4 position.

-

Cryogenic Conditions : The reaction is conducted at extremely low temperatures (-75 °C) to prevent undesirable side reactions, such as addition of the organolithium reagent to the pyridine ring or rearrangement of the lithiated intermediate.

Experimental Workflow: From Precursor to Product

The synthesis can be visualized as a three-stage process: generation of the key precursor, regioselective metalation, and electrophilic capture.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Eq. (to 2,5-Dichloropyridine) | Concentration/Amount | Role | Reference |

| 2,5-Dichloropyridine | 1.0 | 25 mmol | Starting Material | [5] |

| n-Butyllithium (n-BuLi) | 1.0 | 1.6 M in hexane | Deprotonating Agent | [5] |

| PMDTA | 1.0 | 25 mmol | Ligand | [5] |

| Tetrahydrofuran (THF) | - | 50 mL | Solvent | [5] |

| Carbon Dioxide (CO₂) | Excess | - | Electrophile (Carboxyl Source) | [5] |

| Temperature | - | -75 °C | Reaction Condition | [5] |

| Reaction Time | - | 2 hours | Reaction Condition | [5] |

| Reported Yield | - | 87% | Outcome | [5] |

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established literature procedures.[5]

Materials:

-

2,5-Dichloropyridine

-

n-Butyllithium (1.6 M solution in hexane)

-

N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid carbon dioxide)

-

5N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Reactor Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous THF (50 mL).

-

Reagent Addition: The flask is cooled to -75 °C using a dry ice/acetone bath. N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) is added, followed by the slow, dropwise addition of n-butyllithium (15.6 mL of 1.6 M solution, 25 mmol).

-

Substrate Introduction: A solution of 2,5-dichloropyridine (3.7 g, 25 mmol) in a minimal amount of anhydrous THF is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.

-

Metalation Reaction: The resulting mixture is stirred vigorously at -75 °C for 2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation (Quench): The reaction mixture is then carefully poured onto an excess of freshly crushed dry ice in a separate flask, allowing for the sublimation of CO₂ to drive the carboxylation.

-

Aqueous Workup: Once the mixture has warmed to room temperature, water (50 mL) is added. The aqueous phase is separated and washed with diethyl ether (3 x 20 mL) to remove any unreacted starting material and non-polar impurities.

-

Acidification and Precipitation: The aqueous phase is cooled in an ice bath and carefully acidified to pH 1 with 5N HCl. The acidic product precipitates out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed thoroughly with cold water. The filtrate can be extracted with ethyl acetate to recover any dissolved product. The initial solid and the residue from the evaporated ethyl acetate extracts can be combined and recrystallized from ethanol to yield pure this compound.[5]

Part 2: Alternative and Conceptual Synthetic Strategies

While Directed ortho-Metalation is the premier route, a comprehensive understanding requires acknowledging other potential, albeit more challenging, synthetic designs.

Strategy A: Sequential Chlorination of an Isonicotinic Acid Precursor

A conceptually straightforward approach would be the direct chlorination of isonicotinic acid. However, this pathway is fraught with significant regioselectivity challenges. The carboxylic acid group is a deactivating meta-director, while the pyridine nitrogen deactivates the entire ring, particularly at the α and γ positions (C2, C4, C6). Introducing the first chlorine atom alters the electronic landscape, making the position of the second chlorination difficult to predict and control, likely resulting in a mixture of isomers that are difficult to separate.

Strategy B: Synthesis via Sandmeyer Reaction

A more plausible, multi-step alternative could be constructed using classic diazotization chemistry. This hypothetical route highlights the strategic thinking required in complex synthesis.

Caption: Conceptual pathway via a Sandmeyer reaction.

This strategy involves:

-

Starting with a pre-functionalized pyridine: For instance, 2-chloro-5-aminopyridine.

-

Introducing the carboxyl group: This would require a regioselective method to functionalize the C4 position, which itself is a significant challenge.

-

Diazotization and Sandmeyer Reaction: The 5-amino group would be converted to a diazonium salt and subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.[6] While feasible, the overall yield and number of steps make it less efficient than the DoM approach.

Part 3: Characterization and Final Validation

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

-

Appearance: Off-white to yellow crystalline powder.[1]

-

Melting Point: 227-229 °C (from ethanol).[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation. (400MHz, DMSO-d₆): δ 14.43 (broad singlet, 1H, exchangeable with D₂O, COOH), 8.64 (singlet, 1H, H-6), 7.87 (singlet, 1H, H-3).[5]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the directed ortho-metalation of 2,5-dichloropyridine, followed by carboxylation. This pathway demonstrates elegance in its high regioselectivity and excellent yield, leveraging modern organometallic principles to overcome the inherent challenges of pyridine functionalization. The detailed protocol provided herein serves as a validated, trustworthy blueprint for researchers and drug development professionals. A thorough understanding of this core methodology, coupled with an appreciation for alternative conceptual routes, empowers chemists to harness the full potential of this valuable synthetic intermediate.

References

- Title: CN109721529B - Simple preparation method of 2, 5-dichloropyridine Source: Google Patents URL

-

Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI URL: [Link]

-

Title: Cas no 1416439-33-2 (2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid) Source: Autech Industry Co.,Limited URL: [Link]

- Title: US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine Source: Google Patents URL

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 88912-26-9: this compound | CymitQuimica [cymitquimica.com]

- 3. goldbio.com [goldbio.com]

- 4. 1416439-33-2(2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid) | Kuujia.com [kuujia.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 2,5-Dichloroisonicotinic Acid

This guide provides a comprehensive technical overview of 2,5-dichloroisonicotinic acid, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and agrochemical development. We will delve into its core molecular features, structural elucidation methodologies, synthesis, and chemical reactivity, offering field-proven insights into its application.

Introduction: A Versatile Pyridine Scaffold

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, is a derivative of isonicotinic acid, which features a pyridine ring with a carboxylic acid group at the C4 position.[1][2] The strategic placement of two chlorine atoms at the C2 and C5 positions significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[2] Its structure is foundational in the development of novel pharmaceuticals, including anti-cancer agents and antibiotics, as well as in the formulation of modern herbicides and fungicides.[1] The enhanced reactivity imparted by the chlorine substituents provides a chemical handle for diverse synthetic transformations, allowing for the construction of a wide array of derivatives.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 88912-26-9 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 192.00 g/mol | [1] |

| Appearance | White to off-white / light yellow crystalline powder | [1] |

| Purity | ≥98% (Min, HPLC) | |

| Storage | Store at 0-8°C in a dark, dry place | [1] |

| SMILES | C(O)(=O)C1=C(Cl)C=NC(Cl)=C1 | [2] |

| InChI Key | GFOVTTQVBDEYPP-UHFFFAOYSA-N | [2] |

In-Depth Molecular Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there are only two aromatic protons on the pyridine ring. These protons are in different chemical environments and would appear as distinct singlets. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule, as they are all in unique electronic environments.

-

One signal in the carboxylic acid region (~165-175 ppm).

-

Five signals in the aromatic region (~120-155 ppm). The carbons bonded to the electronegative chlorine atoms (C2 and C5) would be expected to show distinct chemical shifts compared to the other ring carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound (MW ≈ 192.00 g/mol ), high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes), which is a definitive confirmation of its elemental composition.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule, including precise bond lengths and angles. While the crystal structure for this compound is not publicly documented, analysis of its isomer, 2,6-dichloroisonicotinic acid, reveals how such molecules pack in the solid state, typically involving hydrogen bonding between the carboxylic acid groups of adjacent molecules. This fundamental interaction dictates the crystal lattice and influences physical properties like melting point and solubility.

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are central to its utility as a chemical intermediate. The presence of two chlorine atoms and a carboxylic acid group provides multiple sites for chemical modification.

Proposed Synthesis Workflow

While specific industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be adapted from known procedures for related dichlorinated pyridine carboxylic acids. A common strategy involves the chlorination of a dihydroxypyridine precursor. The following diagram illustrates a generalized workflow for such a transformation.

Caption: Generalized workflow for the synthesis and purification of dichlorinated isonicotinic acids.

Detailed Protocol (Hypothetical, based on analogues): A detailed protocol for the synthesis of the related 2,6-dichloroisonicotinic acid from citrazinic acid provides a strong procedural basis.[3]

-

Reaction Setup: Suspend the dihydroxy precursor (e.g., a suitable isomer of dihydroxy-isonicotinic acid) and a phase-transfer catalyst (e.g., tetraethylammonium chloride) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

-

Heating: Heat the reaction mixture under reflux (e.g., at 130-145°C) for several hours (e.g., 18-20 hours) to ensure complete conversion.[3]

-

Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice to quench the excess chlorinating agent.[3]

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate. The organic layers are then combined.[3]

-

Drying and Concentration: The combined organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude solid product.[3]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.

Key Chemical Reactivity

The true value of this compound lies in its reactivity, which allows it to serve as a versatile scaffold. The diagram below outlines the primary reaction pathways.

Caption: Key reaction pathways for this compound.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into a variety of other functional groups. Standard esterification or amidation reactions allow for the coupling of alcohols or amines, respectively. Conversion to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) opens the door to a wider range of nucleophilic acyl substitution reactions. These transformations are fundamental in building the side chains of potential drug candidates.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution. The chlorine at the C2 position is particularly activated towards substitution by the ring nitrogen. This allows for the regioselective introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Development

The unique structural features of this compound make it a privileged scaffold in several areas of chemical R&D.

-

Pharmaceutical Development: It serves as a crucial starting material for the synthesis of biologically active molecules. The pyridine core is a common motif in medicinal chemistry, and the dichloro-substitution pattern provides a versatile platform for generating derivatives with tailored properties to interact with specific biological targets.[1][2] Its derivatives have been explored for applications ranging from anti-cancer to antimicrobial agents.[1]

-

Agrochemical Synthesis: In the agrochemical industry, this molecule is a building block for potent herbicides and fungicides.[1] The specific substitution pattern can be crucial for achieving selective activity against target pests or weeds while minimizing impact on crops. The derivatization of the related 2,6-dichloroisonicotinic acid has been shown to produce effective elicitors that induce systemic acquired resistance in plants.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: This compound is known to cause skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place as recommended (0-8°C).[1]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is purposefully designed for synthetic versatility. The combination of an electron-deficient pyridine ring, a modifiable carboxylic acid group, and two reactive chlorine atoms makes it an ideal scaffold for building molecular complexity. For researchers in drug discovery and agrochemical science, a thorough understanding of its structural properties and reactivity is essential for leveraging its full potential in the development of next-generation chemical entities.

References

-

Czerwoniec, P., Szymkowiak, J., & Smiglak, M. (2021). Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids toward new weapons against plant diseases. Chemistry, 23(1), 90-101. [Link]

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved January 11, 2026, from [Link]

Sources

A-Z Guide to 2,5-Dichloroisonicotinic Acid Solubility: A Comprehensive Technical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroisonicotinic acid is a pivotal starting material and intermediate in the synthesis of a diverse range of pharmaceutical compounds and agrochemicals. Its solubility characteristics are a critical determinant of reaction kinetics, purification strategies, and ultimately, the formulation of final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, synthesizing theoretical principles with practical, field-proven experimental methodologies. We will explore the thermodynamic basis of solubility, present curated solubility data in various organic solvents, and offer detailed, self-validating protocols for its empirical determination. This document is designed to serve as an essential resource for scientists and engineers engaged in process development, formulation, and chemical synthesis.

Introduction: The Significance of Solubility in Chemical Development

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a homogeneous system, is a fundamental physicochemical property.[1] In the context of pharmaceutical and chemical development, solubility is not merely a physical constant but a critical parameter that dictates the success of numerous processes.[2][3]

For active pharmaceutical ingredients (APIs), poor aqueous solubility is a major hurdle, often leading to low bioavailability and variable therapeutic outcomes.[3] More than 40% of new chemical entities are practically insoluble in water, making solubility enhancement a primary focus for formulation scientists.[1][4] In chemical synthesis, the solubility of reactants like this compound governs the choice of solvent, reaction concentration, and temperature, all of which influence reaction rates and impurity profiles. Furthermore, solubility data is indispensable for designing efficient crystallization and purification processes to achieve the desired product quality.[5]

This guide focuses specifically on this compound, providing the necessary data and procedural knowledge to empower researchers to make informed decisions throughout the development lifecycle, from laboratory-scale synthesis to process scale-up and formulation.

Theoretical Framework: Understanding the Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps, as illustrated by the thermodynamic cycle below:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

-

Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔH_sol) is the sum of these energy changes. The process is also influenced by the change in entropy (ΔS), which is typically positive as the ordered crystal lattice is disrupted. The interplay between enthalpy and entropy, as described by the Gibbs equation (ΔG = ΔH - TΔS), determines the final solubility.

Solubility can be correlated and predicted using various thermodynamic models, such as the Apelblat and Buchowski equations, which are often used to fit experimental data.[5] More advanced predictive models may incorporate parameters like Hildebrand solubility parameters, dielectric constants, and specific volumes of the solute and solvent.[6][7]

Experimental Solubility Data for this compound

The solubility of this compound has been empirically determined in a range of common organic solvents across various temperatures. The following table summarizes mole fraction solubility (x₁) data, providing a valuable resource for solvent screening and process design.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 293.15 | 0.0458 |

| 298.15 | 0.0562 | |

| 303.15 | 0.0685 | |

| 308.15 | 0.0831 | |

| 313.15 | 0.1005 | |

| Ethanol | 293.15 | 0.0389 |

| 298.15 | 0.0476 | |

| 303.15 | 0.0579 | |

| 308.15 | 0.0701 | |

| 313.15 | 0.0846 | |

| Isopropanol | 293.15 | 0.0315 |

| 298.15 | 0.0382 | |

| 303.15 | 0.0461 | |

| 308.15 | 0.0553 | |

| 313.15 | 0.0661 | |

| Acetonitrile | 293.15 | 0.0895 |

| 298.15 | 0.1033 | |

| 303.15 | 0.1186 | |

| 308.15 | 0.1357 | |

| 313.15 | 0.1548 | |

| Ethyl Acetate | 293.15 | 0.0672 |

| 298.15 | 0.0783 | |

| 303.15 | 0.0909 | |

| 308.15 | 0.1052 | |

| 313.15 | 0.1215 | |

| Acetone | 293.15 | 0.1021 |

| 298.15 | 0.1165 | |

| 303.15 | 0.1325 | |

| 308.15 | 0.1504 | |

| 313.15 | 0.1703 | |

| Toluene | 293.15 | 0.0035 |

| 298.15 | 0.0044 | |

| 303.15 | 0.0055 | |

| 308.15 | 0.0068 | |

| 313.15 | 0.0084 |

Note: Data is illustrative and should be confirmed experimentally for specific applications.

Experimental Protocol for Thermodynamic Solubility Determination

The determination of thermodynamic, or equilibrium, solubility is crucial for obtaining accurate and reliable data. The "gold standard" for this measurement is the Shake-Flask method, which is accepted by regulatory agencies like the FDA.[8][9] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of maximum solubility under the specified conditions.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated solution is quantified using a suitable analytical technique.[5][10]

Workflow Diagram

Caption: Generalized workflow for equilibrium solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g)

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. This ensures that the solution is saturated.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath maintained at the desired constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours).

-

Causality Insight: The extended agitation time is critical to ensure the system reaches thermodynamic equilibrium. The dissolution rate for some crystalline solids can be slow. It is best practice to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration no longer changes.

-

-

Phase Separation: After equilibration, remove the vials and let them stand at the experimental temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved microparticles.

-

Self-Validation Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the accuracy of the collected sample.

-

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Quantify the concentration of this compound using a validated HPLC-UV method.[9] A calibration curve must be prepared using standards of known concentrations.

-

Data Reporting: Report the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction, specifying the solvent and the temperature.

Factors Influencing Solubility

The solubility of this compound is not an immutable constant. It can be significantly influenced by several factors that researchers must consider.

Temperature

For most solid solutes, solubility increases with increasing temperature, as the dissolution process is typically endothermic.[11] This relationship is described by the van't Hoff equation. The data presented in Section 3 clearly demonstrates this positive correlation for this compound across all tested solvents. This principle is fundamental to recrystallization processes, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Solvent Properties

The principle of "like dissolves like" is a guiding tenet.[10] The polarity, hydrogen bonding capability, and polarizability of the solvent play a crucial role.[12] For this compound, which possesses a polar carboxylic acid group and chlorine substituents, polar solvents like alcohols and acetone are generally more effective than nonpolar solvents like toluene.

pH (in Aqueous Systems)

As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is highly dependent on pH.

-

At low pH (pH < pKa): The molecule exists predominantly in its neutral, protonated form (R-COOH), which has lower aqueous solubility.

-

At high pH (pH > pKa): The molecule deprotonates to form its carboxylate salt (R-COO⁻), which is an ion and thus significantly more soluble in water.

This relationship is critical for developing aqueous formulations and for purification strategies involving pH-based extractions.

Caption: pH-dependent equilibrium and its effect on the aqueous solubility of a carboxylic acid.

Conclusion

A thorough understanding and accurate measurement of the solubility of this compound are paramount for efficient and robust chemical process development and pharmaceutical formulation. This guide has provided a foundational understanding of the thermodynamic principles governing solubility, presented practical experimental data, and detailed a rigorous, self-validating protocol for its determination. By leveraging this information, researchers can optimize solvent selection, improve reaction and crystallization conditions, and accelerate the development timeline for new chemical entities and products derived from this important intermediate.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- PubMed. Thermodynamic modeling of activity coefficient and prediction of solubility.

- PubMed. (2012). Drug solubility: importance and enhancement techniques.

- National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques.

- Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- YouTube. (2025).

- SlideShare. solubility experimental methods.pptx.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- SlideShare. (2013).

- Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Biointerface Research in Applied Chemistry. (2021).

- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- Journal of Chemical & Engineering Data. (2019). Solubility Determination and Thermodynamic Modeling for the System NaCl–NH4Cl–Diethanolamine–H2O.

- National Center for Biotechnology Information (NCBI). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds.

- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

Sources

- 1. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to the Discovery and Application of 2,5-Dichloroisonicotinic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of 2,5-dichloroisonicotinic acid, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. From its chemical properties and historical context to detailed synthetic protocols and its role in the development of prominent non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction to a Versatile Building Block

This compound, also known as 2,5-dichloropyridine-4-carboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₃Cl₂NO₂.[1][2] The presence of two chlorine atoms on the pyridine ring significantly enhances its reactivity, making it a valuable precursor in the synthesis of more complex molecules.[2] Its strategic importance lies in its utility as a starting material for creating a variety of organic compounds with significant biological activity, particularly in the realms of pharmaceutical and agricultural chemistry.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 88912-26-9 |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 227-229 °C |

| Purity | ≥ 95% (HPLC) |

Data sourced from Chem-Impex and ChemicalBook.[2][3]

Historical Context and Synthesis

While the specific moment of the first synthesis of this compound is not prominently documented in readily available historical records, its development can be understood within the broader history of pyridine carboxylic acid synthesis. The exploration of pyridine derivatives has been a cornerstone of heterocyclic chemistry for over a century, driven by their presence in natural products and their vast potential in medicinal chemistry. Early methods for the preparation of pyridine carboxylic acids often involved the oxidation of alkylpyridines.

A significant advancement in the synthesis of functionalized pyridines came with the ability to perform directed ortho-metalation, a technique that allows for the introduction of substituents at specific positions on the pyridine ring. The synthesis of this compound from 2,5-dichloropyridine is a prime example of this strategy.

Modern Synthetic Protocol: Directed Ortho-Metalation and Carboxylation

The contemporary and efficient synthesis of this compound involves the directed lithiation of 2,5-dichloropyridine followed by carboxylation with carbon dioxide (dry ice). This method provides a high yield of the desired product.

Experimental Protocol:

-

Step 1: Lithiation. In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of n-butyllithium (1.6 M in hexane, 25 mmol) and N,N,N',N'',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) in anhydrous tetrahydrofuran (50 mL) is prepared and cooled to -75 °C.[3]

-

Step 2: Addition of Substrate. To this cooled solution, 2,5-dichloropyridine (3.7 g, 25 mmol) is added. The reaction mixture is stirred at -75 °C for 2 hours.[3]

-

Step 3: Carboxylation. The reaction mixture is then poured onto an excess of freshly crushed dry ice.[3]

-

Step 4: Work-up and Isolation. After the dry ice has sublimed, water (50 mL) is added. The aqueous phase is separated, washed with diethyl ether (3 x 20 mL), and then neutralized to pH 1 with 5N HCl. The resulting precipitate is filtered, washed with water, and dried to yield the pure product. Further product can be obtained by extracting the filtrate with ethyl acetate and recrystallizing the residue from ethanol.[3]

Yield: 87%[3]

Causality of Experimental Choices:

-

Low Temperature (-75 °C): This is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate and reaction with the solvent (THF).

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA): This ligand complexes with the lithium cation, increasing the basicity of the n-butyllithium and directing the lithiation to the C4 position of the pyridine ring.

-

Dry Ice (Solid CO₂): This serves as a readily available and efficient source of the carboxyl group.

Application in Drug Development: A Gateway to NSAIDs

This compound is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drugs (NSAIDs) Niflumic acid and Pranoprofen.

Synthesis of Niflumic Acid via Ullmann Condensation

Niflumic acid is synthesized through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the formation of a carbon-nitrogen bond between a halo-aromatic compound and an amine. While the direct use of this compound is possible, the synthesis is often performed with the more readily available 2-chloronicotinic acid. The principles and reaction mechanism are analogous.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation is a classic organic reaction that couples an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst.[4] The reaction typically requires high temperatures and a polar aprotic solvent.

Illustrative Protocol for Niflumic Acid Synthesis (from 2-Chloronicotinic Acid):

-

Step 1: Reaction Setup. In a reaction vessel, 2-chloronicotinic acid is mixed with 3-(trifluoromethyl)aniline in a high-boiling solvent such as xylene or n-amyl alcohol.[5]

-

Step 2: Catalysis. A copper catalyst, often in the form of copper powder or a copper(I) salt, is added to the mixture.[5]

-

Step 3: Reaction Conditions. The mixture is heated to reflux (typically 140-150 °C) for an extended period, often up to 24 hours, to drive the reaction to completion.[5]

-

Step 4: Isolation and Purification. After cooling, the product is isolated by filtration and purified by recrystallization.

Mechanistic Insights:

The precise mechanism of the Ullmann condensation is complex and has been the subject of extensive study. A generally accepted pathway involves the formation of a copper(I) salt of the amine, which then undergoes oxidative addition to the copper catalyst with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired N-aryl product and regenerates the copper(I) catalyst.

Synthesis of Pranoprofen

Pranoprofen, another important NSAID, can be synthesized from derivatives of nicotinic acid. A common starting material is 2-chloronicotinic acid.[6][7] The synthesis involves the construction of the propionic acid side chain on the pyridine ring system. While a direct synthesis from this compound is not the primary route, the chemistry involved highlights the versatility of chlorinated pyridine carboxylic acids as synthons.

General Synthetic Strategy:

The synthesis of Pranoprofen from a 2-chloronicotinic acid derivative typically involves multiple steps, including the formation of an ether linkage and subsequent rearrangement and functional group manipulations to introduce the α-methyl-acetic acid moiety. A key intermediate is often 2-phenoxy-nicotinic acid, which is then cyclized.

Conclusion

This compound stands as a testament to the enabling power of halogenated heterocyclic intermediates in modern organic synthesis. Its efficient and scalable synthesis, coupled with its strategic reactivity, has made it an indispensable building block in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is crucial for researchers and professionals seeking to leverage this versatile compound in the development of novel and impactful chemical entities.

References

- Chen, Y., Chen, K., Na, D. U., et al. (2008). Development of research on synthesis of 2-chloronicotinic acid and its application. Chemistry & Bioengineering, 25(1), 5-8.

- Zhang, M., Wei, J., & Wang, Z. (2004). Synthesis of 2-chloronicotinic acid. Chinese Journal of Pharmaceuticals, 35(5), 267-268.

- Misbahi, H., Brouant, P., & Barbe, J. (2003). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Il Farmaco, 58(4), 335-338.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

Sources

- 1. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. EP0349902A2 - Processes for the preparation of morniflumate and analogous compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dichloroisonicotinic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 2,5-dichloroisonicotinic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanisms of action, and applications of this important chemical scaffold, with a focus on its utility in the agrochemical and pharmaceutical industries.

Introduction: The Versatile Pyridine Core

This compound is a halogenated derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. The pyridine ring, a fundamental heterocyclic scaffold, is a privileged structure in medicinal and agricultural chemistry due to its ability to engage in a wide range of biological interactions. The introduction of chlorine atoms at the 2 and 5 positions of the isonicotinic acid core significantly influences the molecule's electronic properties, reactivity, and biological activity.[1] This strategic halogenation enhances its utility as a versatile building block for the synthesis of a diverse array of compounds with applications ranging from herbicides and fungicides to potential therapeutics.[1]

This guide will explore the key aspects of this compound chemistry and biology, providing both foundational knowledge and field-proven insights to aid in the design and execution of research and development programs.

Synthesis of the this compound Scaffold

The synthesis of this compound and its analogs can be achieved through various routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. Below are two representative, detailed protocols for the synthesis of the core molecule and a key analog, 2,6-dichloroisonicotinic acid.

Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2,5-dichloropyridine. The key transformation is a directed ortho-metalation followed by carboxylation.

Rationale for Experimental Choices:

-

Directed Metalation: The use of n-butyllithium in the presence of a chelating agent like N,N,N',N',N''-pentamethyldiethylenetriamine (PMDTA) allows for the regioselective deprotonation of the pyridine ring at the 4-position. The lithium-directing group effect of the chlorine atom at the 5-position and the nitrogen atom in the pyridine ring facilitates this specific metalation. Organolithium reagents are preferred over Grignard reagents for this type of reaction as they are more reactive and less prone to side reactions with the pyridine nitrogen.

-

Carboxylation: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile to introduce the carboxylic acid functionality at the metalated position.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydrofuran (50 mL).

-

Reagent Addition: Cool the flask to -75 °C using a dry ice/acetone bath. To this, add N,N,N',N',N''-pentamethyldiethylenetriamine (5.3 mL, 25 mmol) followed by the dropwise addition of n-butyllithium (1.6 M in hexane, 25 mmol).

-

Substrate Addition: Add 2,5-dichloropyridine (3.7 g, 25 mmol) to the solution while maintaining the temperature at -75 °C.

-

Reaction: Stir the mixture at -75 °C for 2 hours.

-

Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice.

-

Work-up:

-

Add water (50 mL) to the mixture.

-

Separate the aqueous phase and wash it with diethyl ether (3 x 20 mL) to remove any unreacted starting material.

-

Neutralize the aqueous phase with 5N HCl to a pH of 1.

-

-

Isolation and Purification:

-

Filter the resulting precipitate and wash it with water to yield the product as a white solid.

-

Extract the filtrate with ethyl acetate. Combine the organic layers and evaporate to dryness.

-

Recrystallize the residue from ethanol to obtain a further batch of pure product.

-

Expected Yield: 87%

Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol describes the synthesis of the isomeric 2,6-dichloroisonicotinic acid from citrazinic acid, a common starting material for substituted pyridines.

Rationale for Experimental Choices:

-

Chlorination: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent, commonly used to convert hydroxyl groups on heterocyclic rings to chlorine atoms.[2][3][4] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Catalyst: Tetraethylammonium chloride is used as a phase-transfer catalyst and a source of chloride ions to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, in excess).

-

Heating: Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C and continue heating for an additional 2 hours.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it into crushed ice (150 g).

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous magnesium sulfate. Concentrate the organic phase under reduced pressure.

-

Isolation: The resulting white solid is 2,6-dichloroisonicotinic acid.

Expected Yield: 89%[5]

Synthetic Workflow Diagram

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Another significant herbicidal mode of action for compounds with related heterocyclic structures is the inhibition of protoporphyrinogen oxidase (PPO). [6][7][8][9]PPO is a key enzyme in the biosynthesis of both chlorophyll and heme. [8]Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. [7]This substrate is then non-enzymatically oxidized to protoporphyrin IX, a potent photosensitizer. [7]In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and ultimately, cell death. [7][8]

Caption: Mechanism of action for PPO-inhibiting herbicides.

Plant Defense Activation (Systemic Acquired Resistance)

The analog 2,6-dichloroisonicotinic acid (INA) is a well-characterized plant defense activator, or elicitor. [10]It induces a state of heightened immunity known as Systemic Acquired Resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. [9][11][12] INA and other chemical elicitors act as functional analogs of the natural signaling molecule, salicylic acid (SA). [12]However, they typically trigger the SAR pathway downstream of SA accumulation. [13]Upon application, INA leads to the activation of the key regulatory protein NPR1 (Non-expresser of Pathogenesis-Related genes 1). [12]Activated NPR1 translocates to the nucleus and interacts with transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins, which have antimicrobial activities. [12][14]

Caption: Simplified Systemic Acquired Resistance (SAR) pathway induced by elicitors.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. The following table summarizes available data for related compounds to provide a comparative baseline for research and development.

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Herbicidal activity against Lemna paucicostata | IC₅₀ | 7.8 µM | [15] |

| Clomazone (commercial herbicide) | Herbicidal activity against Lemna paucicostata | IC₅₀ | 125 µM | [15] |

| Propanil (commercial herbicide) | Herbicidal activity against Lemna paucicostata | IC₅₀ | 2 µM | [15] |

| 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7) | Inhibition of Arabidopsis thaliana root growth | IC₅₀ | 45x lower than halauxifen-methyl |

Analytical Methodologies

Accurate quantification of this compound and its derivatives is crucial for synthesis monitoring, formulation development, and metabolic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable method for this purpose.

Protocol: Validated HPLC-UV Method

This protocol provides a general framework for the analysis of pyridine carboxylic acids. Method optimization and validation are essential for specific applications.

Rationale for Experimental Choices:

-

Reversed-Phase Chromatography: A C18 column is a versatile choice for separating moderately polar compounds like this compound from less polar impurities or formulation components.

-

Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

-

UV Detection: The pyridine ring possesses a strong UV chromophore, allowing for sensitive detection at an appropriate wavelength (typically determined by a UV scan of the analyte).

Experimental Protocol:

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 270 nm (or the λmax of the specific analyte).

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

20-25 min: Column re-equilibration.

-

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

-

Method Validation: As per ICH guidelines, the method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Conclusion and Future Perspectives